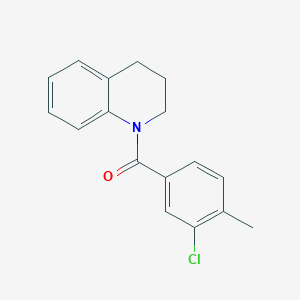
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CMTQ, is a small molecule compound that has been widely studied for its potential applications in scientific research. CMTQ is a heterocyclic compound that has a quinoline ring structure with a substituted benzoyl group at position 1 and a tetrahydroquinoline ring at positions 2, 3, and 4.
作用機序
The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been reported to interact with various molecular targets such as DNA, enzymes, and receptors. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to bind to DNA and inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These mediators play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and cancer. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
実験室実験の利点と制限
One of the major advantages of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its wide range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to have low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. One of the potential areas of research is the development of novel therapeutic agents based on 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline for the treatment of various inflammatory and cancerous diseases. Another area of research is the elucidation of the exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, which will help in the development of more potent and selective analogs. The use of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline as a tool for the study of DNA topoisomerases and other molecular targets is also an area of future research.
合成法
The synthesis of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the condensation of 3-chloro-4-methylbenzoic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate to yield 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-14(11-15(12)18)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLUFCHDNOBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
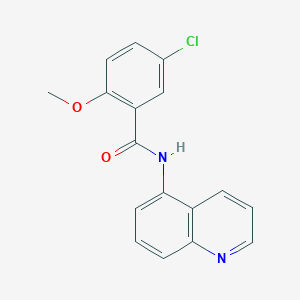

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)

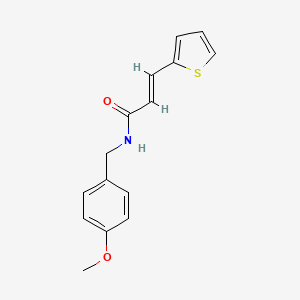
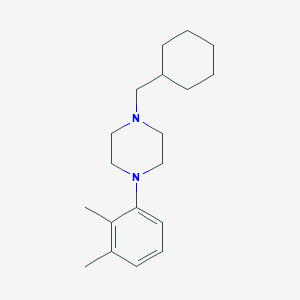
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
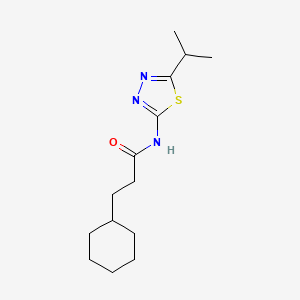
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)